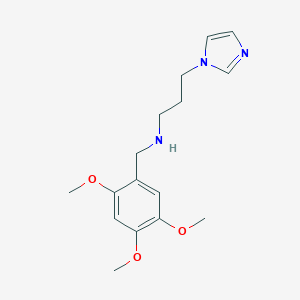
8-(morpholin-4-yl)-9-pentofuranosyl-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(morpholin-4-yl)-9-pentofuranosyl-9H-purin-6-amine, also known as 8-MOP or methoxsalen, is a naturally occurring compound found in the seeds of the Ammi majus plant. It has been used in scientific research for its ability to intercalate with DNA and inhibit DNA synthesis.
Wirkmechanismus
8-(morpholin-4-yl)-9-pentofuranosyl-9H-purin-6-amine intercalates with DNA and forms covalent bonds with pyrimidine bases when exposed to UV radiation. This leads to the formation of DNA adducts, which inhibit DNA synthesis and induce DNA damage. This mechanism is the basis for its use in PDT and genetic research.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells when used in PDT. It has also been shown to have anti-inflammatory effects in the treatment of skin disorders. In genetic research, this compound induces DNA damage and facilitates the study of DNA repair mechanisms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 8-(morpholin-4-yl)-9-pentofuranosyl-9H-purin-6-amine is its ability to induce DNA damage in a controlled manner, which allows for the study of DNA repair mechanisms. However, its use in PDT requires exposure to UV radiation, which can be harmful to normal cells. In addition, its mutagenic properties require careful handling and disposal.
Zukünftige Richtungen
Future research on 8-(morpholin-4-yl)-9-pentofuranosyl-9H-purin-6-amine could focus on its use in combination with other therapies for cancer treatment, as well as its potential for use in the treatment of other diseases. Additionally, further studies could explore the mechanism of action of this compound and its effects on DNA repair mechanisms.
Synthesemethoden
8-(morpholin-4-yl)-9-pentofuranosyl-9H-purin-6-amine can be synthesized through a multi-step process starting with furfural and morpholine. The furfural is converted to furan-2-carboxylic acid, which is then reacted with morpholine to form 2-(morpholin-4-yl)furan. This intermediate is then reacted with 6-chloropurine to form this compound.
Wissenschaftliche Forschungsanwendungen
8-(morpholin-4-yl)-9-pentofuranosyl-9H-purin-6-amine has been widely used in scientific research as a photosensitizer for photodynamic therapy (PDT) of cancer and other diseases. It has also been used in the treatment of skin disorders such as psoriasis and vitiligo. In addition, this compound has been used in genetic research as a mutagen to induce DNA damage and facilitate genetic studies.
Eigenschaften
Molekularformel |
C14H20N6O5 |
|---|---|
Molekulargewicht |
352.35 g/mol |
IUPAC-Name |
2-(6-amino-8-morpholin-4-ylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H20N6O5/c15-11-8-12(17-6-16-11)20(13-10(23)9(22)7(5-21)25-13)14(18-8)19-1-3-24-4-2-19/h6-7,9-10,13,21-23H,1-5H2,(H2,15,16,17) |
InChI-Schlüssel |
MRRXXEGKMDBWFH-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=CN=C3N |
Kanonische SMILES |
C1COCCN1C2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B274366.png)
![4-{[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]methyl}benzoic acid](/img/structure/B274375.png)
![N'-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274383.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B274389.png)
![1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol](/img/structure/B274390.png)
![2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B274394.png)
![N-tert-butyl-2-{2-ethoxy-4-[({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B274395.png)
![N-{3-ethoxy-2-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B274396.png)
![N'-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274397.png)
![2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol](/img/structure/B274399.png)
![4-({[4-(Benzyloxy)benzyl]amino}methyl)benzoic acid](/img/structure/B274401.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B274402.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine](/img/structure/B274403.png)
